Isoprazone
Overview
Description
Isoprazone, as a specific compound, does not have direct matches in scientific literature. Instead, research related to triazole derivatives and their frameworks offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms, which are of significant interest due to their potential applications in various fields including medicinal chemistry and material science.
Synthesis Analysis
Syntheses of triazole derivatives often involve the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, a process known as the CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) reaction. For example, the synthesis of 1,2,4-triazolines from α-isocyano esters/amides and azodicarboxylates demonstrates a base-catalyzed hydrazination-type reaction followed by subsequent cyclization (Monge et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, involving various coordination modes and structural isomerism. For instance, isomeric zinc(II) triazolate frameworks have been studied for their 3-connected networks, showcasing different coordination numbers and pore properties (Zhu et al., 2009).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, exhibiting a wide range of properties due to their diverse functional groups. The reactivity can be attributed to the triazole ring's ability to act as a ligand, forming complexes with different metals, which can lead to the formation of supramolecular structures with unique properties (Zhang et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and thermal stability, can vary significantly depending on the substitution pattern on the triazole ring and the nature of the metal in the framework. For example, the thermal stability of metal azolate frameworks can be influenced by the coordination number of the metal atoms and the presence of different substituents (Zhu et al., 2009).
Chemical Properties Analysis
Chemically, triazole derivatives exhibit a range of reactivities, such as nucleophilic substitution reactions, and can form complexes with metals, leading to the development of materials with potential applications in gas storage, separation, and catalysis. The chemical functionality of the triazole ring allows it to participate in the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the assembly of complex supramolecular structures (Zhang et al., 2005).
Scientific Research Applications
1. Applications in Gastrointestinal Disorders
Isoprazone has been studied for its effectiveness in gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD). Research indicates that isoprazone, known as esomeprazole in some studies, is effective as a maintenance therapy in GERD patients with healed erosive oesophagitis. It has shown significant healing rates and improved symptom resolution in comparison to other treatments, suggesting its potential as a valuable therapeutic agent in managing GERD-related conditions (Vakil et al., 2001).
2. Role in Anticancer Research
Studies have explored the role of compounds like isoprazone in anticancer research. Oxazole-based compounds, to which isoprazone is closely related, have been investigated for their potential in cancer therapy. Their diverse structure enables various interactions with enzymes and receptors, paving the way for new drug discoveries in this field. This suggests that isoprazone may have applications in developing novel anticancer agents (Chiacchio et al., 2020).
3. Environmental Toxicology
Isoprazone's derivatives have been studied in environmental toxicology. Research on isothiazolinone, a compound related to isoprazone, has shown its widespread use as a fungicide in various industries, raising concerns about its impact on aquatic environments. Studies on its toxicity, accumulation in tissues, and effects on aquatic species like Ctenopharyngodon idellus (grass carp) provide insights into the environmental implications of isoprazone and its derivatives (Hu et al., 2014).
properties
IUPAC Name |
1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205013 | |
Record name | Isoprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoprazone | |
CAS RN |
56463-68-4 | |
Record name | Isoprazone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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